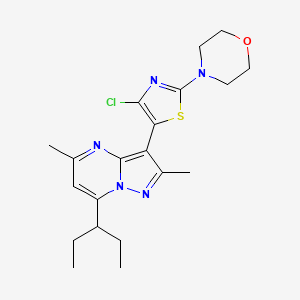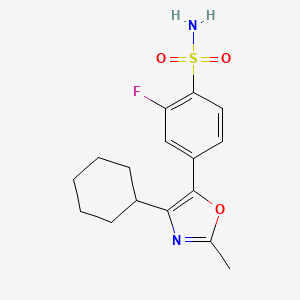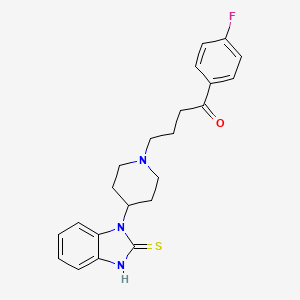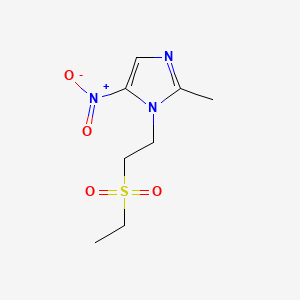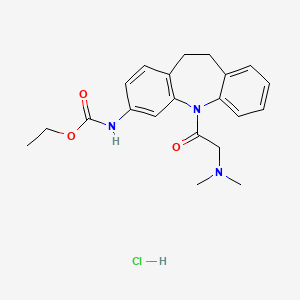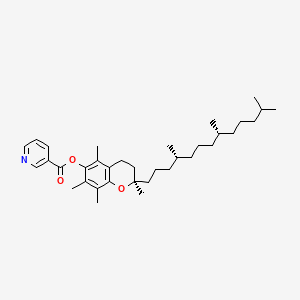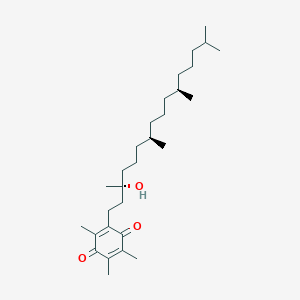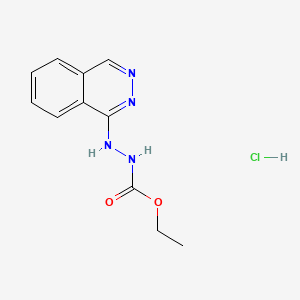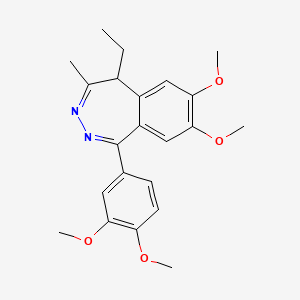
TRC051384
Descripción general
Descripción
“N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea” is a compound with the molecular formula C25H31N5O4 . It has a molecular weight of 465.5 g/mol . The compound is also known by other names such as TRC051384 and 867164-40-7 .
Molecular Structure Analysis
The compound’s structure includes two morpholine rings, a pyridine ring, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ . Physical And Chemical Properties Analysis
The compound has a molecular weight of 465.5 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .Aplicaciones Científicas De Investigación
Inducción de la Proteína de Choque Térmico 70 (HSP70)
TRC051384 es un potente inductor de la expresión de HSP70. Se ha demostrado que aumenta el ARNm de HSP70 en células HeLa y neuronas primarias de rata a concentraciones de 6.3 y 12.5 µM . Esta inducción es significativa porque HSP70 juega un papel crucial en el plegamiento de proteínas y la protección contra el estrés celular, lo que hace que this compound sea valioso en estudios relacionados con la biología celular y las respuestas al estrés .
Neuroprotección en el Ictus Isquémico
El compuesto ha demostrado efectos protectores contra el daño neuronal al reducir la apoptosis y prevenir una disminución del potencial de membrana mitocondrial inducido por el hidroperóxido de terc-butilo en células madre de núcleo pulposo humano (NPSCs) . Además, la administración intraperitoneal de this compound ha demostrado reducir la incorporación de la penumbra en las lesiones iniciales y disminuir las puntuaciones de déficit neurológico en un modelo de rata de isquemia cerebral .
Activación del Factor de Transcripción Factor de Choque Térmico 1 (Hsf1)
This compound activa Hsf1, un factor de transcripción, en un ensayo de reporteros utilizando células HeLa a 25 µM . La activación de Hsf1 conduce a la transcripción de proteínas de choque térmico y otras proteínas citoprotectoras, lo cual es esencial para los mecanismos de defensa celular y el estudio de enfermedades relacionadas con el plegamiento incorrecto de proteínas .
Actividad Antiinflamatoria
Se ha encontrado que el compuesto inhibe la expresión de TNF-α inducida por LPS en la línea celular THP-1 diferenciada, lo que indica sus posibles propiedades antiinflamatorias . Esta aplicación es particularmente relevante en el contexto de las enfermedades inflamatorias y podría ser un punto focal para la investigación farmacológica.
Mejora de la Actividad de la Captadora
Al inducir HSP70, this compound mejora la actividad de la captadora dentro de las células. Las captadoras son proteínas que ayudan en el plegamiento correcto de otras proteínas, previniendo la agregación y el plegamiento incorrecto. Esta mejora es beneficiosa para estudiar diversas enfermedades, incluidos los trastornos neurodegenerativos donde la agregación de proteínas es una característica distintiva .
Investigación sobre el Estrés Oxidativo
This compound ha demostrado disminuir los niveles de malondialdehído (MDA), un marcador de peroxidación lipídica, lo que sugiere su papel en la lucha contra el estrés oxidativo . Esta propiedad se puede aprovechar en la investigación centrada en el envejecimiento, el cáncer y otras afecciones relacionadas con el estrés oxidativo.
Mecanismo De Acción
TRC051384, also known as N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a potent inducer of heat shock protein 70 (HSP70) and has been studied for its potential therapeutic applications .
Target of Action
The primary target of this compound is the heat shock protein 70 (HSP70) . HSP70 is a molecular chaperone involved in protein folding and protection against cellular stress .
Mode of Action
this compound induces the expression of HSP70 in a dose-dependent manner . It increases HSP70 mRNA in HeLa cells and primary rat mixed neurons when used at concentrations of 6.3 and 12.5 µM . It also activates the transcription factor heat shock factor 1 (HSF1), which is responsible for the upregulation of HSP70 .
Biochemical Pathways
The induction of HSP70 by this compound involves the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity, which can protect cells from various forms of stress .
Result of Action
this compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs under conditions of extreme stress . By inducing HSP70, this compound can inhibit this process and protect neurons from damage .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a rat model of transient ischemic stroke, this compound was shown to significantly reduce stroke-associated neuronal injury and disability even when administered 8 hours post onset of ischemia . This suggests that the timing of administration in relation to the onset of stress or injury can impact the compound’s effectiveness .
Análisis Bioquímico
Biochemical Properties
TRC051384 plays a significant role in biochemical reactions. It dose-dependently induces HSP70B mRNA by several hundred folds in both HeLa and rat primary mixed neurons . The compound interacts with the transcription factor heat shock factor 1 (HSF1), resulting in a significant dose-dependent increase in HSF1 transcriptional activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death . This inhibition results in protective effects against neuronal trauma . Furthermore, this compound can reduce apoptosis and prevent a decrease in the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HSP70 and HSF1 . This compound activates HSF1, which in turn induces the production of HSP70 . This induction of HSP70 results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, treatment with this compound significantly reduces stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . Significant improvement in survival is observed with this compound treatment initiated at 4 hours after ischemia onset .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, all vehicle and compound treated animals were studied for 7 days post reperfusion
Metabolic Pathways
It is known that the induction of HSP70 by this compound involves HSF1 activation .
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



